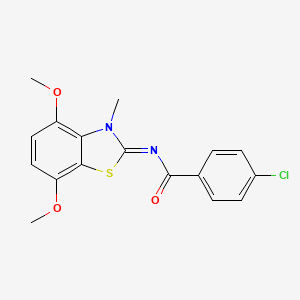

4-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DMXAA, and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Antioxidant Activity

Benzamide derivatives, including the compound , have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. By neutralizing free radicals, such compounds may help in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Antibacterial Properties

Research has indicated that benzamide derivatives can exhibit antibacterial activity . They have been tested against various gram-positive and gram-negative bacteria, showing potential as new antibacterial agents. This could be particularly useful in the development of new treatments for antibiotic-resistant bacterial infections.

Anti-inflammatory Applications

Some benzamide derivatives have been synthesized and evaluated for their anti-inflammatory properties . They have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process. This suggests possible applications in the treatment of chronic inflammatory diseases.

Drug Discovery and Development

Benzamide compounds are widely used in drug discovery . Their structural versatility allows them to be incorporated into various pharmacophores, making them valuable scaffolds for the development of new therapeutic agents, including those for treating hyperactivity, cancer, and hypercholesterolemia.

Industrial Applications

Beyond medical applications, benzamides have uses in industrial sectors such as plastics, rubber, paper, and agriculture . Their chemical properties can be harnessed to improve the quality and functionality of products in these industries.

Synthesis of Other Chemical Compounds

The compound can serve as an intermediate in the synthesis of other chemical entities . Its reactivity and functional groups make it a candidate for use in various chemical reactions, leading to the creation of new compounds with potential applications in medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which play a significant role in inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of these inflammatory mediators .

Result of Action

The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators such as prostaglandins and thromboxanes . This results in a reduction of inflammation and pain, making this compound potentially useful in the treatment of conditions associated with inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent environment can affect the excited-state intramolecular proton transfer of similar compounds . Additionally, the compound’s activity may be enhanced or diminished depending on the presence of other substances in the environment

properties

IUPAC Name |

4-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXOJPRLUOKAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2888844.png)

![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)

![3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2888856.png)

![3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2888857.png)

![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)